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Compound of Interest

Compound Name: UH-AH 37

Cat. No.: B1217940 Get Quote

Executive Summary & Compound Identity
UH-AH 37 is a tricyclic dibenzodiazepinone derivative structurally related to pirenzepine. It

functions as a muscarinic acetylcholine receptor antagonist with a distinct selectivity profile,

showing high affinity for M

and M

receptors while distinguishing itself from other antagonists via its kinetic binding properties at
the M

subtype.

IUPAC Name: 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo[b,e]

[1,4]diazepin-11-one hydrochloride.

CAS Number: 120382-14-1 (Free base).

Molecular Formula: C

H

ClN

O

· HCl.
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Core Scaffold: 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one.

Key Structural Feature: The "6-chloro" substituent imposes specific steric constraints on the

tricyclic core, differentiating it from the 8-chloro analogue (a Clozapine intermediate).

Retrosynthetic Analysis
The synthesis of UH-AH 37 is best approached via a convergent strategy, disconnecting the

molecule at the non-cyclic amide bond (N5-acyl). This yields two primary precursors:[1][2]

Fragment A (The Core): A functionalized tricyclic secondary amine, 6-chloro-5,10-dihydro-

11H-dibenzo[b,e][1,4]diazepin-11-one.

Fragment B (The Side Chain): An activated carboxylic acid derivative of the piperidine ring,

(1-methyl-4-piperidinyl)acetyl chloride.

UH-AH 37
(Target Molecule)

Fragment A:
6-Chloro-5,10-dihydro-11H-

dibenzo[b,e][1,4]diazepin-11-one

Amide Hydrolysis
(Disconnection)

Fragment B:
(1-Methyl-4-piperidinyl)acetyl chloride

Amide Hydrolysis
(Disconnection)

Figure 1: Retrosynthetic disconnection of UH-AH 37 into core and side chain fragments.

Click to download full resolution via product page

Phase I: Synthesis of the Side Chain (Fragment B)
The side chain, (1-methyl-4-piperidinyl)acetic acid, is constructed from 1-methyl-4-piperidone.

The objective is to elongate the carbon chain at the C4 position while maintaining the tertiary

amine.

Protocol 1.1: Horner-Wadsworth-Emmons Olefination
Rationale: This step introduces the two-carbon acetate unit. Using a phosphonate ester avoids

the self-condensation side reactions typical of aldol condensations.
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Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium hydride (1.2 eq), 1-Methyl-4-

piperidone (1.0 eq).

Solvent: Anhydrous THF or Dimethoxyethane (DME).

Procedure:

Suspend NaH in anhydrous THF at 0°C under N

.

Dropwise add triethyl phosphonoacetate; stir for 30 min to generate the carbanion.

Add 1-methyl-4-piperidone dropwise.[3]

Warm to room temperature (RT) and reflux for 4 hours.

Checkpoint: Monitor TLC for disappearance of ketone.

Quench with water, extract with ethyl acetate, and concentrate to yield Ethyl (1-

methylpiperidin-4-ylidene)acetate.

Protocol 1.2: Catalytic Hydrogenation & Hydrolysis
Rationale: Reduction of the exocyclic double bond must be performed carefully to avoid

debenzylation (if benzyl protection were used) or ring reduction. Pd/C is highly selective for the

alkene in this context.

Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10% Pd/C (5 wt%).

Hydrogenate at 30 psi (2 atm) for 6 hours. Filter through Celite to obtain Ethyl (1-

methylpiperidin-4-yl)acetate.

Hydrolysis: Reflux the saturated ester in 6N HCl for 4 hours.

Isolation: Concentrate in vacuo to obtain (1-methyl-4-piperidinyl)acetic acid hydrochloride.

Activation: React the dry acid with Thionyl Chloride (SOCl
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) in refluxing dichloromethane (DCM) to generate Fragment B: (1-methyl-4-piperidinyl)acetyl
chloride.

Phase II: Synthesis of the Tricyclic Core (Fragment
A)
The construction of the 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one core

requires specific regiochemical control to place the chlorine atom at the C6 position (adjacent

to the N5 bridge).

Mechanistic Logic: The "6-Chloro" Challenge
Standard syntheses often yield the 8-chloro isomer (Clozapine core). To achieve the 6-chloro

substitution pattern, the starting material for "Ring B" must be 2,3-dichloronitrobenzene (or 2-

fluoro-3-chloronitrobenzene). Nucleophilic aromatic substitution (

) occurs preferentially at the position ortho to the nitro group, displacing the halogen at C2,
leaving the C3 chlorine (which becomes C6 in the final tricycle) intact.

Anthranilic Acid
(Ring A)

Diphenylamine Intermediate
(2-(2-nitro-3-chlorophenylamino)benzoic acid)

Ullmann Condensation
(Cu, K2CO3, DMF)

2,3-Dichloronitrobenzene
(Ring B Precursor)

Reduced Amine
(2-(2-amino-3-chlorophenylamino)benzoic acid)

Reduction
(H2/Pd or Fe/HCl) Fragment A:

6-Chloro-dibenzodiazepinone

Cyclization
(Xylene, Reflux, -H2O)

Figure 2: Regioselective synthesis of the 6-chloro tricyclic core.

Click to download full resolution via product page

Protocol 2.1: Ullmann Condensation
Reagents: Anthranilic acid (1.0 eq), 2,3-Dichloronitrobenzene (1.1 eq), Potassium Carbonate

(2.5 eq), Copper powder (0.1 eq).

Solvent: DMF or Isoamyl alcohol.
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Conditions: Heat to 130-140°C for 12-16 hours.

Mechanism: The amino group of anthranilic acid displaces the chlorine at the 2-position of

the nitrobenzene. The chlorine at position 3 (meta to the leaving group) remains, ultimately

becoming the 6-chloro substituent.

Workup: Acidify with HCl to precipitate 2-[(2-nitro-3-chlorophenyl)amino]benzoic acid.

Protocol 2.2: Reductive Cyclization
Reduction: Dissolve the nitro-acid in aqueous ammonia/ethanol. Reduce using Sodium

Dithionite (Na

S

O

) or catalytic hydrogenation (Raney Ni).

Note: Avoid Pd/C if dechlorination is a risk; Iron/Acetic acid is a robust alternative.

Cyclization: The resulting amino-acid often cyclizes spontaneously upon heating. If not,

reflux in Xylene with a Dean-Stark trap to remove water.

Purification: Recrystallize from ethanol/DMF to yield the pure 6-chloro-5,10-dihydro-11H-

dibenzo[b,e][1,4]diazepin-11-one.

Phase III: Final Coupling & Salt Formation
The final step links the secondary amine of the core (N5) with the acyl chloride of the side

chain.

Protocol 3.1: N-Acylation
System: Suspend Fragment A (Core) in anhydrous Dioxane or Toluene.

Base: Add Pyridine (2.0 eq) or Triethylamine to scavenge HCl.

Addition: Add Fragment B (Acid Chloride) dropwise at 60°C.
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Reaction: Reflux for 8-12 hours. The N5 nitrogen is sterically hindered and less nucleophilic

than a primary amine, requiring vigorous conditions.

Control: Ensure N10 (the lactam nitrogen) does not react. N10 is significantly less

nucleophilic due to resonance with the carbonyl; N5 acylation is chemoselective under

these conditions.

Workup: Evaporate solvent. Partition residue between water and Ethyl Acetate at pH 9

(adjust with NaOH). Wash organic phase with brine, dry over MgSO

.

Protocol 3.2: Hydrochloride Salt Formation
Dissolve the crude free base in minimum hot Ethanol.

Add a stoichiometric amount of concentrated HCl or HCl in Ether.

Cool to 0°C to induce crystallization.

Final Product: Filter and dry to obtain UH-AH 37 Hydrochloride.

Analytical Data Summary
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Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Melting Point 220–225°C (decomp) Capillary Method

Mass Spectrometry
[M+H]

= 420.15 (Free Base)
ESI-MS

H-NMR (DMSO-d

)

7.1-7.5 (m, 7H, Ar-H), 4.1 (s,

2H, N-CH

-CO), 3.5 (m, 1H), 2.7 (s, 3H,

N-CH

)

400 MHz NMR

Purity >98.5% HPLC (C18, ACN/Water)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Syntheses of piperidine and perhydroazepine derivatives, precursors of two selective
antagonists of muscarinic M2 receptors: AF-DX 384 and its perhydroazepine isomer -
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

2. List of United States Navy aircraft squadrons - Wikipedia [en.wikipedia.org]

3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof
- Google Patents [patents.google.com]

4. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: Synthesis Pathway of UH-AH 37].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217940#synthesis-pathway-of-uh-ah-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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